molecular formula C18H18N2O5 B4878313 propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate

propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate

Cat. No. B4878313
M. Wt: 342.3 g/mol
InChI Key: JPEOHBUYMIHCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate, also known as PBA, is a compound that has gained interest in scientific research due to its potential therapeutic properties. PBA belongs to a class of compounds called benzoic acid derivatives and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate has been shown to inhibit the activity of protein tyrosine phosphatase 1B, as mentioned previously. Additionally, propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression regulation.
Biochemical and Physiological Effects
propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate has been shown to have a wide range of biochemical and physiological effects. In addition to its potential therapeutic effects in diabetes, propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate has been shown to have anti-inflammatory and anti-cancer properties. propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate has been shown to have low toxicity in animal models, making it a relatively safe compound to work with. One limitation of using propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.

Future Directions

There are several future directions for research on propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate. One area of interest is in the development of propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate derivatives with improved solubility and bioavailability. Another area of interest is in the identification of additional targets for propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate, which may lead to the discovery of new therapeutic applications. Finally, further research is needed to fully understand the mechanism of action of propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate and its potential therapeutic effects in various disease states.

Synthesis Methods

The synthesis of propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate involves the reaction between 4-aminobenzoic acid and 1,3-benzodioxole-5-carbonyl chloride in the presence of a base. The resulting compound is then esterified with propyl alcohol to yield propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate. The synthesis of propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate has been optimized to yield high purity and yield, making it suitable for use in scientific research.

Scientific Research Applications

Propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate has been studied for its potential therapeutic properties in various scientific research applications. One area of interest is in the treatment of diabetes. propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This effect is believed to be due to the ability of propyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate to inhibit the activity of an enzyme called protein tyrosine phosphatase 1B, which is involved in insulin signaling.

properties

IUPAC Name

propyl 4-(1,3-benzodioxol-5-ylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-2-9-23-17(21)12-3-5-13(6-4-12)19-18(22)20-14-7-8-15-16(10-14)25-11-24-15/h3-8,10H,2,9,11H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEOHBUYMIHCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 4-[(1,3-benzodioxol-5-ylcarbamoyl)amino]benzoate

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